molecular formula C16H24N2O2 B13811366 1-Isobutyl-4-piperonylpiperazine CAS No. 55436-38-9

1-Isobutyl-4-piperonylpiperazine

Cat. No.: B13811366
CAS No.: 55436-38-9
M. Wt: 276.37 g/mol
InChI Key: VWJJZYQGOKGMAT-UHFFFAOYSA-N
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Description

1-Isobutyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class. It consists of 24 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-Isobutyl-4-piperonylpiperazine, can be achieved through various methods. One practical method involves the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . Another approach includes the use of a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines .

Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of readily available reactants and operational simplicity. For example, a visible-light-promoted decarboxylative annulation protocol can be employed to produce piperazines under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4-piperonylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include diisobutylaluminium hydride (DIBAL-H) for reduction reactions and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions are typically mild and environmentally friendly.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with DIBAL-H can yield aldehydes, while Suzuki–Miyaura coupling can produce various substituted piperazines .

Scientific Research Applications

1-Isobutyl-4-piperonylpiperazine has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isobutyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with olfactory systems and ionotropic receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Piperonylpiperazine
  • 1-(2-Pyridyl)piperazine
  • 1-(2-Hydroxyethyl)piperazine
  • 1-Ethylpiperazine
  • 1-Methylpiperazine

Uniqueness: 1-Isobutyl-4-piperonylpiperazine is unique due to its specific isobutyl and piperonyl substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55436-38-9

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylpropyl)piperazine

InChI

InChI=1S/C16H24N2O2/c1-13(2)10-17-5-7-18(8-6-17)11-14-3-4-15-16(9-14)20-12-19-15/h3-4,9,13H,5-8,10-12H2,1-2H3

InChI Key

VWJJZYQGOKGMAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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